![molecular formula C14H22F2N2O6 B13896060 Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13896060.png)
Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid
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Overview
Description
Tert-butyl 4,4-difluoro-2,7-diazaspiro[44]nonane-2-carboxylate; oxalic acid is a complex organic compound with the molecular formula C12H20F2N2O2 It is characterized by the presence of a spirocyclic structure, which includes a tert-butyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the tert-butyl group, and incorporation of the fluorine atoms. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often focus on optimizing cost-efficiency, scalability, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized spirocyclic compounds, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure and functional groups allow it to bind to target molecules, potentially modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Similar spirocyclic structure but lacks the fluorine atoms.
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride: Similar structure with a hydrochloride salt form.
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate: Similar structure with an oxalate salt form.
Uniqueness
The presence of the fluorine atoms in tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate distinguishes it from similar compounds, potentially enhancing its chemical stability, reactivity, and biological activity. This unique feature may contribute to its specific applications and effectiveness in various research fields.
Biological Activity
Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate; oxalic acid (CAS: 2832388-35-7) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H22F2N2O6
- Molecular Weight : 352.33 g/mol
- CAS Number : 2832388-35-7
- IUPAC Name : tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate
The biological activity of tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate; oxalic acid is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest potential interactions with:
- Enzymatic Pathways : Inhibition or modulation of specific enzymes involved in metabolic processes.
- Receptor Binding : Affinity for certain receptors that may mediate physiological responses.
Biological Activity Overview
The compound has shown promise in several areas:
-
Antimicrobial Activity :
- Exhibited effectiveness against various bacterial strains.
- Potential as a scaffold for developing new antibiotics.
-
Antitumor Properties :
- Preliminary studies indicate cytotoxic effects on cancer cell lines.
- Mechanisms may involve apoptosis induction and cell cycle arrest.
-
Anti-inflammatory Effects :
- Potential to modulate inflammatory pathways.
- May reduce the production of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Table 2: Case Studies
Case Studies and Research Findings
-
Antimicrobial Studies :
In a study evaluating the antimicrobial properties of various diazaspiro compounds, tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate; oxalic acid demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to existing antibiotics, suggesting its potential as a lead compound for further development . -
Antitumor Activity :
Research conducted on the cytotoxic effects of the compound on different cancer cell lines revealed that it caused significant cell death through apoptosis pathways. The study highlighted its effectiveness against breast and lung cancer cells, indicating that it could serve as a basis for new anticancer therapies . -
Anti-inflammatory Mechanisms :
An investigation into the anti-inflammatory properties showed that treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines in animal models of inflammation. This suggests that it may have therapeutic potential for inflammatory diseases .
Properties
Molecular Formula |
C14H22F2N2O6 |
---|---|
Molecular Weight |
352.33 g/mol |
IUPAC Name |
tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid |
InChI |
InChI=1S/C12H20F2N2O2.C2H2O4/c1-10(2,3)18-9(17)16-7-11(4-5-15-6-11)12(13,14)8-16;3-1(4)2(5)6/h15H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
XWWVOJBBHTZLIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCNC2)C(C1)(F)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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